Introduction: The Duality of Reactivity in a Single Molecule
Introduction: The Duality of Reactivity in a Single Molecule
An In-depth Technical Guide to Chloro(3-chloropropyl)dimethylsilane
In the landscape of organosilicon chemistry, few reagents offer the synthetic versatility of Chloro(3-chloropropyl)dimethylsilane. Identified by its CAS Number 10605-40-0 , this bifunctional molecule serves as a cornerstone for advanced material science, surface chemistry, and specialized synthesis.[1][2] Its structure, featuring two distinct reactive centers—a hydrolytically sensitive chlorosilyl group and a less reactive chloropropyl group—allows for a controlled, stepwise introduction of functionality. This unique characteristic makes it an invaluable intermediate for researchers and drug development professionals.[1]
This guide provides an in-depth exploration of Chloro(3-chloropropyl)dimethylsilane, moving beyond simple data recitation to explain the causal relationships behind its properties and applications. We will delve into its core characteristics, reactivity, field-proven protocols, and safety considerations, offering a comprehensive resource for its effective utilization in a laboratory setting.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application. The data below has been consolidated from authoritative chemical suppliers and databases.
Physical and Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 10605-40-0 | [1][2][3][4] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][2] |
| Molecular Weight | 171.14 g/mol | [1][2] |
| IUPAC Name | chloro-(3-chloropropyl)-dimethylsilane | [2][5] |
| Synonyms | (3-Chloropropyl)dimethylchlorosilane | [1][4] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Density | 1.046 g/mL at 20 °C | [1][4] |
| Boiling Point | 177-179 °C | [1][4] |
| Refractive Index (n20/D) | 1.450 | [1][3] |
| InChI Key | BJLJNLUARMMMLW-UHFFFAOYSA-N | [2][4] |
| SMILES | C(Cl)CCCCl | [2][5] |
Spectroscopic Data Interpretation
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Mass Spectrometry (MS): In electron ionization MS, the molecule will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The molecular ion peak [M]+ would be observed around m/z 170, with corresponding peaks for ³⁵Cl/³⁷Cl isotopes.[6][7]
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: One would expect to see distinct signals corresponding to the dimethylsilyl protons (a singlet), and three methylene groups (-CH₂-) of the propyl chain (multiplets). The chemical shifts would be influenced by the adjacent silicon and chlorine atoms.
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¹³C NMR: Signals for the two methyl carbons attached to silicon and the three carbons of the propyl chain would be visible at distinct chemical shifts.
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The Foundation of Versatility: Synthesis and Bifunctional Reactivity
The utility of Chloro(3-chloropropyl)dimethylsilane stems from the differential reactivity of its two chloro-substituents. The silicon-bound chlorine (Si-Cl) is highly electrophilic and susceptible to rapid hydrolysis or nucleophilic substitution, while the carbon-bound chlorine (C-Cl) behaves like a typical alkyl halide, reacting under different conditions.
Caption: Chemical structure and reactive sites of the molecule.
This reactivity differential is the key to its role as a synthetic linchpin. The Si-Cl bond can be selectively targeted first, for instance, to anchor the molecule to a hydroxyl-bearing surface (like glass or silica). This leaves the chloropropyl group's terminal chlorine available for subsequent chemical modification.
Key Applications in Research and Development
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Silane Coupling Agents & Surface Modification: This is a primary application where the molecule enhances adhesion between organic polymers and inorganic substrates.[1][8] The Si-Cl group reacts with surface hydroxyls (-OH) on materials like glass or metal oxides, forming a stable covalent bond. The exposed propyl chain then presents a reactive alkyl halide handle for further functionalization, improving hydrophobicity or compatibility with organic matrices.[1][8]
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Intermediate in Complex Synthesis: The compound is a crucial starting material for more elaborate molecules.
-
PET Ligands: It is used to prepare misonidazole-based ¹⁸F-radiolabeled organosilicon compounds, which are vital as Positron Emission Tomography (PET) ligands for medical imaging applications.[4][9]
-
Block Copolymers: It serves as an intermediate in the synthesis of block copolymers, enabling the creation of advanced materials with tailored properties.[4][9]
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-
High-Performance Materials: It is a key ingredient in formulating robust adhesives, sealants, and coatings, especially in the demanding aerospace and automotive sectors where superior bonding and durability are critical.[1][8]
Field-Proven Protocol: Surface Modification of Glass Substrates
This protocol details a self-validating method for creating a functionalized surface using Chloro(3-chloropropyl)dimethylsilane. The success of the modification is verified by measuring the change in surface wettability via contact angle goniometry.
Causality Behind Experimental Choices:
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Piranha Solution: Used for aggressive cleaning and, critically, to maximize the density of hydroxyl (-OH) groups on the glass surface, which are the reaction sites for the silane.
-
Anhydrous Toluene: The Si-Cl bond is extremely sensitive to water.[3][4] Performing the reaction in a dry, aprotic solvent is mandatory to prevent premature hydrolysis of the reagent, which would lead to self-polymerization in solution rather than reaction with the surface.
-
Inert Atmosphere (Nitrogen/Argon): This further prevents atmospheric moisture from interfering with the reaction.
-
Triethylamine (Base): The reaction of the Si-Cl group with surface -OH groups releases HCl. A non-nucleophilic base like triethylamine is added to act as an acid scavenger, driving the reaction to completion.
-
Sonication & Curing: Sonication helps to remove physically adsorbed silane molecules, while thermal curing encourages the formation of a stable, cross-linked siloxane network on the surface.
Experimental Workflow Diagram
Caption: Workflow for surface modification and validation.
Step-by-Step Methodology
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Materials & Equipment:
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Glass slides
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Chloro(3-chloropropyl)dimethylsilane (≥95%)
-
Anhydrous Toluene
-
Triethylamine (distilled)
-
Piranha solution (H₂SO₄:H₂O₂ 3:1 ratio - EXTREME CAUTION )
-
Deionized (DI) water, Ethanol
-
Reaction vessel with inert gas inlet
-
Sonicator, Oven, Contact Angle Goniometer
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-
Procedure:
-
Substrate Preparation: i. Immerse glass slides in Piranha solution for 30 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate PPE in a fume hood). ii. Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Pre-reaction Validation: i. Measure the water contact angle of the cleaned slide. It should be highly hydrophilic (<10°).
-
Silanization: i. Place the dried slides in a reaction vessel. ii. Under an inert atmosphere, add anhydrous toluene to cover the slides. iii. Add Chloro(3-chloropropyl)dimethylsilane to a final concentration of 2% (v/v). iv. Add triethylamine (1.5 equivalents relative to the silane). v. Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.
-
Post-reaction Cleanup: i. Remove slides and rinse sequentially with toluene, ethanol, and DI water. ii. Sonicate the slides in fresh toluene for 5 minutes to remove any unbound reagent. iii. Dry the slides under a nitrogen stream.
-
Curing: i. Place the slides in an oven at 110°C for 1 hour.
-
Post-reaction Validation: i. Cool the slides to room temperature and measure the water contact angle. A significant increase in hydrophobicity (contact angle >70°) confirms successful surface modification.
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Safety, Handling, and Storage: A Non-Negotiable Priority
Chloro(3-chloropropyl)dimethylsilane is a corrosive and moisture-sensitive compound that demands careful handling.
-
Hazard Classification: It is classified as Skin Corrosive 1B (H314), causing severe skin burns and eye damage.[4][10]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles with a face shield.[11]
-
Handling: The material is moisture-sensitive.[3] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Use dry glassware and solvents. Containers should be kept tightly closed.[11][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and oxidizing agents.[4] It is classified under Storage Class 8A for combustible, corrosive hazardous materials.
-
Spills and Disposal: Absorb spills with dry sand or another non-combustible absorbent material. Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]
Conclusion
Chloro(3-chloropropyl)dimethylsilane is more than a simple chemical; it is a sophisticated molecular tool. Its value lies in the predictable and differential reactivity of its two functional groups, enabling precise chemical engineering at the molecular level. For researchers in materials science and drug development, mastering the handling and application of this reagent opens up a vast array of possibilities, from creating high-performance composites to synthesizing targeted imaging agents. By understanding the causality behind its reactivity and adhering to rigorous safety and handling protocols, its full potential can be harnessed for innovation.
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Thermophysical Properties of chloro(3-chloropropyl)dimethylsilane | Chemcasts. (URL: [Link])
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3-CHLOROPROPYLTRIETHOXYSILANE - Gelest, Inc. (URL: [Link])
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(3-Chloropropyl)trimethoxysilane - the NIST WebBook. (URL: [Link])
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Chloro(3-chloropropyl)dimethylsilane - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])
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Chloro(3-chloropropyl)dimethylsilane (C5H12Cl2Si) - PubChemLite. (URL: [Link])
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Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem - NIH. (URL: [Link])
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3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | - Gelest, Inc. (URL: [Link])
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(3-CHLOROPROPYL)DIMETHYLCHLOROSILANE - precisionFDA. (URL: [Link])
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